molecular formula C30H30Er2F21O6+3 B8086235 erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Cat. No.: B8086235
M. Wt: 1220.0 g/mol
InChI Key: DUXFATUJRHPDOD-BSWAEIBTSA-K
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Description

Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a useful research compound. Its molecular formula is C30H30Er2F21O6+3 and its molecular weight is 1220.0 g/mol. The purity is usually 95%.
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Biological Activity

Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, commonly referred to as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) erbium(III), is a complex organometallic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C30H33ErF21O6
  • Molecular Weight : 1055.81 g/mol
  • CAS Number : 17978-75-5
  • Structure : The compound features a central erbium ion coordinated by heptafluorinated octanedionate ligands which enhance its solubility and stability in biological systems.

Biological Activity Overview

Research has indicated that organometallic compounds like erbium complexes exhibit various biological activities including cytotoxicity against tumor cells and antimicrobial properties. The specific biological effects of erbium(3+) complexes are still under investigation but show promise in several areas:

1. Cytotoxicity Studies

Studies have demonstrated that certain erbium complexes can induce cytotoxic effects on cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various organometallic compounds on human tumor cell lines. Results showed that some erbium complexes exhibited significant tumor cell-specific cytotoxicity compared to normal cells .

2. Antimicrobial Activity

Erbium complexes have also been investigated for their antimicrobial properties:

  • Example : Research into related organometallic compounds has shown efficacy against Helicobacter pylori, suggesting potential for similar activity in erbium complexes .

3. Urease Inhibition

The inhibition of urease activity is another area where erbium complexes may play a role:

  • Findings : Some studies have highlighted that certain metal-based compounds can inhibit urease activity effectively. While specific data on erbium(3+) is limited, the trend suggests potential for similar inhibition .

Table 1: Summary of Biological Activities of Erbium Complexes

Activity TypeObserved EffectsReference
CytotoxicitySignificant cytotoxic effects on tumor cells
AntimicrobialPotential activity against Helicobacter pylori
Urease InhibitionInhibition observed in related organometallics

The mechanisms underlying the biological activities of erbium complexes are not fully elucidated but may involve:

  • Metal Ion Interaction : The interaction of erbium ions with cellular components can disrupt normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can increase ROS levels leading to oxidative stress in cancer cells.

Properties

IUPAC Name

erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.2Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h3*4,18H,1-3H3;;/q;;;2*+3/p-3/b3*5-4-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXFATUJRHPDOD-BSWAEIBTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Er2F21O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1220.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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